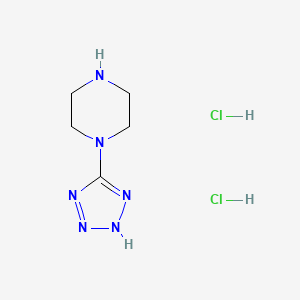

1-(2H-四唑-5-基)哌嗪;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms . This compound is a derivative of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, which is a type of energetic material .

Synthesis Analysis

The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives has been achieved from readily available 5-aminotetrazole . The synthesis involves the formation of C–N linked bistetrazolate nitramino compounds . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride has been characterized by IR and NMR spectra and elemental analysis . The nitrogen contents of these energetic bistetrazolate compounds are much higher than those of the commonly used high explosives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride include the formation of C–N linked bistetrazolate nitramino compounds . These compounds have high positive heats of formation .Physical And Chemical Properties Analysis

Tetrazoles, including 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride, exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They have high nitrogen contents and high heats of formation, which endow these energetic compounds with prominent detonation performance .科学研究应用

- Tetrazoles and their derivatives play a crucial role in medicinal chemistry. Researchers have explored their potential as bioisosteres of carboxylic acids due to their similar pKa values . These compounds can be used as building blocks for designing new drugs.

- The synthesis of tetrazole derivatives can be achieved using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extractions, resulting in good to excellent yields .

- Tetrazoles are essential in click chemistry, a powerful synthetic method for linking molecules together. They participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which find applications in drug discovery, polymer chemistry, and materials science .

- Recent studies have highlighted the use of 1H-1,2,3-triazol-5-yl as a catalyst for organic single-electron reduction reactions . These reactions are valuable in synthetic chemistry and materials science.

- Tetrazoles have found applications in materials science due to their unique electronic properties. They can stabilize negative charges through delocalization, leading to stable metallic compounds and molecular complexes .

- Compounds containing tetrazole moieties exhibit interesting thermal behavior. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG-DTG) have been used to study their thermal properties, including self-accelerating decomposition temperature (T_SADT), thermal ignition temperature (T_TIT), and adiabatic explosion time (t_TIad) .

- Researchers have investigated the biological activity of tetrazole derivatives using molecular docking studies. These compounds can interact with biological targets, making them potential drug candidates .

Medicinal Chemistry and Drug Design

Click Chemistry and Bioconjugation

Organic Single-Electron Redox Catalysts

Materials Science and Supramolecular Chemistry

Thermal Behavior and Safety Assessment

Biological Activity and Molecular Docking

作用机制

While the specific mechanism of action for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not mentioned in the search results, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

安全和危害

While specific safety and hazard information for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not available in the search results, it’s important to note that tetrazoles are energetic materials and should be handled with care. They have excellent thermal stabilities and acceptable impact and friction sensitivities .

属性

IUPAC Name |

1-(2H-tetrazol-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6.2ClH/c1-3-11(4-2-6-1)5-7-9-10-8-5;;/h6H,1-4H2,(H,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXMYJWMIBFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)

![2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2593127.png)

![3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593128.png)

![8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2593130.png)

![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)